2-(propionylamino)phenyl 2-ethoxybenzoate
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Overview
Description
2-(propionylamino)phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is known for its unique chemical structure, which includes a propionylamino group attached to a phenyl ring and an ethoxybenzoate group.
Preparation Methods
The synthesis of 2-(propionylamino)phenyl 2-ethoxybenzoate typically involves the reaction of 2-aminophenol with propionyl chloride to form 2-(propionylamino)phenol. This intermediate is then reacted with 2-ethoxybenzoyl chloride to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
2-(propionylamino)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(propionylamino)phenyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(propionylamino)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with amino acid residues in proteins, while the ethoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(propionylamino)phenyl 2-ethoxybenzoate can be compared with similar compounds such as:
2-(acetylamino)phenyl 2-ethoxybenzoate: This compound has an acetyl group instead of a propionyl group, which can affect its reactivity and biological activity.
2-(propionylamino)phenyl 2-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
[2-(propanoylamino)phenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-17(20)19-14-10-6-8-12-16(14)23-18(21)13-9-5-7-11-15(13)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
VUQCMKIUYIZHHX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
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